5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol
Description
Properties
IUPAC Name |
[3-hydroxy-4-[(4-nitrophenyl)diazenyl]phenyl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H43N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30(35)38-27-22-23-28(29(34)24-27)32-31-25-18-20-26(21-19-25)33(36)37/h18-24,34H,2-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHICQPUQDFJLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=CC(=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H43N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30709357 | |
| Record name | 4-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxocyclohexa-1,5-dien-1-yl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30709357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124522-01-6 | |
| Record name | 4-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxocyclohexa-1,5-dien-1-yl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30709357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diazotization and Azo Coupling: Formation of the Azo Backbone
The synthesis begins with the diazotization of 4-nitroaniline, a reaction that generates the electrophilic diazonium salt requisite for azo bond formation. Under acidic conditions (HCl, 0–5°C), 4-nitroaniline reacts with sodium nitrite (NaNO₂) to yield 4-nitrobenzenediazonium chloride . This intermediate is highly reactive and must be maintained at low temperatures to prevent decomposition.
Subsequent coupling with phenol derivatives introduces the azo linkage. For ETH 2412, the target regioselectivity requires the diazonium salt to couple ortho to the hydroxyl group of phenol. Achieving this demands precise pH control (weakly acidic to neutral conditions) and stoichiometric optimization to favor kinetic over thermodynamic products . The resultant intermediate, 2-(4-nitrophenylazo)phenol, is isolated via vacuum filtration and washed with cold ethanol to remove unreacted starting materials .
Key Reaction Parameters
| Parameter | Optimal Condition |
|---|---|
| Temperature | 0–5°C (diazotization) |
| Solvent | Aqueous HCl/EtOH mixture |
| Coupling pH | 6.5–7.0 |
| Yield | 68–72% |
Esterification: Introduction of the Octadecanoyloxy Group
The phenolic hydroxyl group at the 5-position undergoes esterification with octadecanoyl chloride to furnish the final product. This step employs Schotten-Baumann conditions, where the phenol is deprotonated using a mild base (e.g., pyridine or 4-dimethylaminopyridine) to enhance nucleophilicity. Octadecanoyl chloride, dissolved in anhydrous tetrahydrofuran (THF), is added dropwise to the reaction mixture under nitrogen atmosphere .
Challenges and Solutions
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Steric Hindrance : The long alkyl chain of octadecanoyl chloride impedes reaction efficiency. Using a catalytic amount of DMAP (4-dimethylaminopyridine) accelerates acyl transfer .
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Solubility : THF ensures miscibility of the hydrophobic acyl chloride and polar phenolic intermediate.
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Purification : Post-reaction, the crude product is precipitated in ice-cold methanol and recrystallized from hexane/ethyl acetate (3:1 v/v) to achieve >95% purity .
Esterification Optimization
| Variable | Effect on Yield |
|---|---|
| Base (Pyridine) | 1.5 equiv., yield 78% |
| DMAP (Catalyst) | 0.2 equiv., yield 89% |
| Reaction Time | 12 h, yield 85% |
Purification and Analytical Characterization
ETH 2412 is isolated as an orange-red crystalline solid. Critical purity benchmarks include:
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 158–160°C | Calibrated DSC |
| λₘₐₓ (UV-Vis) | 485 nm (in THF) | |
| Solubility (H₂O) | <5 mg/L (25°C) | |
| Log P (Octanol/Water) | 8.2 ± 0.3 | Calculated |
Spectroscopic Validation
-
¹H NMR (CDCl₃): δ 8.21 (d, 2H, Ar-H), 7.89 (d, 2H, Ar-H), 6.95 (s, 1H, Ar-H), 2.51 (t, 2H, -COOCH₂-), 1.25 (m, 30H, -CH₂-), 0.88 (t, 3H, -CH₃).
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IR (KBr) : 1745 cm⁻¹ (C=O ester), 1602 cm⁻¹ (N=N), 1520 cm⁻¹ (NO₂).
Industrial-Scale Considerations
Large-scale synthesis necessitates modifications to ensure cost-efficiency and safety:
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Continuous Flow Diazotization : Microreactor systems minimize thermal degradation risks .
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Solvent Recovery : Distillation reclaims >90% of THF, reducing waste .
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Quality Control : HPLC with C18 columns (acetonitrile/water gradient) monitors residual 4-nitroaniline (<0.1% w/w) .
Applications in Optical Sensing
ETH 2412’s utility arises from its pH-dependent chromism. In optode membranes, the deprotonated azo group (pH > 8) exhibits a bathochromic shift, enabling nitrite detection via absorbance ratios .
Performance Metrics
| Sensor Parameter | Value |
|---|---|
| Detection Limit | 0.1 μM NO₂⁻ |
| Response Time | <30 s |
| Selectivity (vs. Cl⁻) | log K = −3.2 |
Chemical Reactions Analysis
Types of Reactions
5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Substitution: Reagents such as alkyl halides and bases are used for nucleophilic substitution.
Major Products
Oxidation: The major product is 5-Octadecanoyloxy-2-(4-aminophenylazo)phenol.
Substitution: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by:
- A phenolic group substituted with a 4-nitrophenylazo moiety.
- An octadecanoyloxy group that enhances its lipophilicity.
These structural features contribute to its functionality as a pH indicator and its ability to integrate into cell membranes, making it suitable for various analytical applications.
pH Indicator in Ion-Selective Optical Sensors
5-ODAP is extensively utilized as a pH indicator in ion-selective optical sensors. Its lipophilic nature allows it to be incorporated into membranes that can detect specific ions based on changes in optical properties such as absorbance and fluorescence.
Case Study: Flow-through Bulk Optode
A study demonstrated the use of 5-ODAP in a flow-through optode membrane for the spectrophotometric determination of thiocyanate ions. The sensor exhibited rapid response times and high selectivity for thiocyanate, making it effective for analyzing water samples and human saliva to differentiate between smokers and non-smokers .
| Parameter | Value |
|---|---|
| Detection Method | Spectrophotometry |
| Ion Detected | Thiocyanate |
| Response Time | Rapid |
| Sample Types | Water, Human Saliva |
Development of Optical Sensors
The compound has also been integrated into polymeric films to create optical sensors for detecting nitrite levels. These sensors leverage the unique properties of 5-ODAP to achieve selective detection of nitrite over other anions.
Case Study: Polymeric Optical Sensors
Research indicates that films containing 5-ODAP demonstrate significant selectivity for nitrite ions compared to other lipophilic anions such as thiocyanate. The sensors developed showed fast response times and excellent reversibility, making them suitable for environmental monitoring .
| Sensor Type | Response Characteristics |
|---|---|
| Polymeric Optical Sensor | Fast, Selective |
| Target Ion | Nitrite |
| Comparison Anions | Thiocyanate, Perchlorate |
Applications in Biochemical Studies
Due to its ability to act as a pH-sensitive dye, 5-ODAP is useful in studying cellular processes and ion transport mechanisms across membranes. Its integration into biological systems allows researchers to visualize changes in pH in real-time, providing insights into various biochemical pathways.
Summary of Key Findings
The diverse applications of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol highlight its significance in scientific research:
- Ion-selective sensors: Effective for detecting ions like thiocyanate and nitrite.
- Biochemical studies: Valuable for monitoring pH changes in cellular environments.
- Environmental monitoring: Useful in assessing water quality through ion detection.
Mechanism of Action
The compound exerts its effects through its ability to change color in response to pH variations. The molecular target is the hydrogen ion concentration, which affects the electronic structure of the compound, leading to a visible color change. This property is exploited in optical sensors to detect pH changes in various environments .
Comparison with Similar Compounds
Key Observations :
- ETH 2412’s molecular weight is significantly higher due to the octadecanoyloxy chain, enhancing membrane compatibility but reducing aqueous solubility.
- Unlike simpler nitrophenyl derivatives (e.g., 4-nitrophenyl ether), ETH 2412’s azo-phenol system enables reversible protonation, critical for ion-sensing .
Spectral and Physicochemical Properties
Key Observations :
- ETH 2412’s absorption in the visible range (~480–520 nm) is attributed to the conjugated azo-phenol system, unlike nitrophenyl oxazole/ether derivatives, which absorb in UV .
- The long alkyl chain in ETH 2412 reduces crystallinity, favoring amorphous phases in polymer matrices .
Biological Activity
5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol, also known as Octadecanoic acid, 3-hydroxy-4-[2-(4-nitrophenyl)diazenyl]phenyl ester, is a compound that has garnered interest in various fields due to its biological activities and applications. This article explores its biological activity, focusing on its mechanisms, applications in biosensors and drug delivery systems, and its potential therapeutic effects.
Overview of the Compound
This compound is characterized by a lipophilic structure that enhances its solubility in organic solvents. Its primary functional group, the nitro group, is known for imparting significant biological activity, including antimicrobial and anticancer properties. The compound is synthesized through the esterification of 2-(4-nitrophenylazo)phenol with octadecanoic acid, typically using sulfuric acid as a catalyst under reflux conditions .
The biological activity of this compound can be attributed to several mechanisms:
- pH Sensitivity : The compound functions as a pH indicator, changing color in response to environmental pH levels. This property is exploited in biosensors for detecting biological molecules .
- Antimicrobial Activity : Nitro compounds are known to exhibit a wide spectrum of antimicrobial activities. The nitro group can induce redox reactions within microbial cells, leading to toxicity and cell death. This mechanism is crucial for developing new antimicrobial agents targeting pathogens such as H. pylori and M. tuberculosis .
- Drug Delivery Systems : The lipophilicity of this compound makes it suitable for drug delivery applications, allowing for enhanced permeability across biological membranes .
Biosensors
The compound has been incorporated into various biosensor designs due to its pH sensitivity and ability to interact with biological molecules. For instance, it was used in a flow-through spectrophotometric bulk optode that effectively determined thiocyanate levels in different samples, demonstrating good selectivity and reproducibility .
Drug Development
Research has indicated that this compound can serve as a lead compound for developing new pharmaceuticals. Its nitro group contributes to its potential as an antimicrobial agent, making it a candidate for treating infections caused by resistant bacteria .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
- Antimicrobial Studies : A review noted that nitro compounds like this compound exhibit significant antimicrobial properties against various pathogens. The study emphasized the need for further exploration of these compounds as potential treatments for antibiotic-resistant infections .
- Biosensor Development : In a study focused on environmental monitoring, the incorporation of this compound into a pH-sensitive optode demonstrated effective detection capabilities for thiocyanate in water samples. The results indicated that the sensor could differentiate between smokers and non-smokers based on saliva analysis .
- Pharmacological Potential : Research into nitro-substituted phenolic compounds has shown promise in pharmacological applications due to their diverse biological activities, including anti-inflammatory and vasodilatory effects .
Comparative Analysis with Similar Compounds
| Compound Name | Lipophilicity | Biological Activity | Applications |
|---|---|---|---|
| This compound | High | Antimicrobial, Drug delivery | Biosensors, Drug development |
| Chromoionophore I | Moderate | pH Indicator | Environmental monitoring |
| Chromoionophore II | Low | Limited biological activity | Less effective in drug delivery |
Q & A
Q. How does the nitro group’s electronic and steric effects influence the compound’s ion-binding mechanism?
- Methodological Answer : The nitro group’s electron-withdrawing effect stabilizes the phenolate anion, enhancing H⁺/ion affinity. Steric hindrance from the para-substituted nitro group directs ion binding to the azo-phenol moiety. Computational modeling (DFT calculations) and X-ray crystallography of ion-bound complexes elucidate these effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
